An In-depth Technical Guide to 1H-Pyrrole-2-Sulfonic Acid: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 1H-Pyrrole-2-Sulfonic Acid: Chemical Properties, Structure, and Applications
This guide provides a comprehensive technical overview of 1H-pyrrole-2-sulfonic acid, a versatile heterocyclic compound. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the core chemical properties, structural features, synthesis, reactivity, and key applications of this important molecule.
Introduction: The Significance of a Functionalized Pyrrole
1H-Pyrrole-2-sulfonic acid (CAS No. 84864-63-1) is an organic compound featuring a five-membered aromatic pyrrole ring substituted with a sulfonic acid group at the 2-position.[1][2] This substitution profoundly influences the electronic and physical properties of the parent pyrrole molecule, rendering it a valuable intermediate and building block in a variety of chemical syntheses.[3] The presence of the strongly electron-withdrawing and acidic sulfonic acid group deactivates the typically electron-rich pyrrole ring, altering its reactivity profile and enhancing its water solubility.[1][3] These characteristics open up unique synthetic pathways and applications, particularly in the realms of medicinal chemistry and materials science.[3]
Molecular Structure and Physicochemical Properties
The molecular structure of 1H-pyrrole-2-sulfonic acid is characterized by the planar, aromatic pyrrole ring directly bonded to a tetrahedral sulfur atom of the sulfonic acid moiety.
Figure 1: 2D structure of 1H-pyrrole-2-sulfonic acid.
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 1H-Pyrrole-2-Sulfonic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅NO₃S | [2] |
| Molecular Weight | 147.15 g/mol | [4] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in water | [2] |
| Acidity (pKa) | Data not available | |
| Melting Point | Data not available |
Synthesis of 1H-Pyrrole-2-Sulfonic Acid
The most common and direct method for the synthesis of 1H-pyrrole-2-sulfonic acid is the electrophilic sulfonation of pyrrole.[1] Due to the high reactivity of the pyrrole ring and its susceptibility to polymerization under strongly acidic conditions, harsh sulfonating agents like fuming sulfuric acid are generally avoided. The preferred reagent is the milder sulfur trioxide-pyridine complex (SO₃·py).[1][5]
Figure 2: General workflow for the synthesis of 1H-pyrrole-2-sulfonic acid.
Causality Behind Experimental Choices
The choice of the sulfur trioxide-pyridine complex is critical. Sulfur trioxide is the active electrophile, but its high reactivity can lead to uncontrolled reactions and degradation of the pyrrole ring. Pyridine serves a dual purpose: it acts as a solvent and moderates the reactivity of SO₃ by forming a stable, less electrophilic complex. This controlled delivery of the sulfonating agent favors the desired monosulfonation and minimizes side reactions. The reaction temperature is also a key parameter; carrying out the reaction at elevated temperatures (e.g., 100°C) provides the necessary activation energy for the sulfonation to proceed at a reasonable rate.
Detailed Experimental Protocol: Sulfonation of Pyrrole
Materials:
-
Pyrrole (freshly distilled)
-
Sulfur trioxide-pyridine complex
-
Pyridine (anhydrous)
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Diethyl ether
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve freshly distilled pyrrole in a minimal amount of anhydrous pyridine.
-
To this solution, add the sulfur trioxide-pyridine complex portion-wise with stirring. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to 100°C and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of ice-cold water and acidify with concentrated hydrochloric acid.
-
The product can be isolated by various methods, including precipitation and filtration, or by extraction into a suitable organic solvent after neutralization.
-
Purification can be achieved by recrystallization from a suitable solvent system.
Self-Validating System: The purity of the synthesized 1H-pyrrole-2-sulfonic acid should be confirmed using standard analytical techniques. The expected spectroscopic data are outlined in the following section.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for 1H-Pyrrole-2-Sulfonic Acid
| Technique | Expected Features |
| ¹H NMR | Three signals in the aromatic region corresponding to the protons on the pyrrole ring. The electron-withdrawing sulfonic acid group will cause a downfield shift of these protons compared to unsubstituted pyrrole. A broad singlet for the N-H proton and a broad singlet for the acidic proton of the -SO₃H group, which may exchange with solvent protons. |
| ¹³C NMR | Four signals corresponding to the four carbon atoms of the pyrrole ring. The carbon atom attached to the sulfonic acid group (C2) will be significantly deshielded and appear at a higher chemical shift. |
| IR Spectroscopy | Characteristic strong S=O stretching vibrations in the region of 1350–1120 cm⁻¹. A broad O-H stretching band from the sulfonic acid group around 3000 cm⁻¹. N-H stretching vibration of the pyrrole ring around 3400 cm⁻¹. C-H and C=C stretching and bending vibrations of the pyrrole ring. |
| Mass Spectrometry | The molecular ion peak [M]⁺ at m/z = 147. A prominent peak corresponding to the loss of SO₃ (m/z = 67). |
Reactivity of 1H-Pyrrole-2-Sulfonic Acid
The presence of the sulfonic acid group at the 2-position significantly modifies the reactivity of the pyrrole ring.
Electrophilic Substitution
The sulfonic acid group is a strong electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack.[3] This deactivation makes electrophilic substitution reactions on 1H-pyrrole-2-sulfonic acid more challenging compared to unsubstituted pyrrole. The directing effect of the sulfonic acid group channels incoming electrophiles primarily to the C4 and C5 positions.[3]
Figure 3: Preferred sites of electrophilic attack on 1H-pyrrole-2-sulfonic acid.
Nucleophilic Substitution
Direct nucleophilic substitution on the electron-rich pyrrole ring is generally difficult. However, the sulfonic acid group itself can undergo nucleophilic substitution at the sulfur atom. For instance, conversion of the sulfonic acid to a sulfonyl chloride (-SO₂Cl) using reagents like thionyl chloride or phosphorus pentachloride creates a much more reactive electrophilic center. This sulfonyl chloride can then readily react with various nucleophiles (e.g., amines, alcohols) to form sulfonamides and sulfonate esters, respectively.[1]
Applications in Research and Development
1H-Pyrrole-2-sulfonic acid and its derivatives are valuable compounds in several areas of research and development.
Organic Synthesis
It serves as a versatile building block for the synthesis of more complex substituted pyrroles. The sulfonic acid group can be used as a directing group and can also be removed under certain conditions, allowing for the introduction of other functionalities.
Materials Science
The incorporation of the sulfonic acid group into pyrrole-based polymers can enhance their properties, such as conductivity and solubility. These functionalized polymers have potential applications in sensors, electronic devices, and as ion-exchange resins.[3]
Medicinal Chemistry and Drug Development
The pyrrole scaffold is a common motif in many biologically active compounds and approved drugs.[6] While specific drugs directly derived from 1H-pyrrole-2-sulfonic acid are not prominently documented, its derivatives, particularly sulfonamides, are of significant interest in drug discovery. Pyrrole sulfonamide derivatives have been investigated as potential therapeutic agents, including as gastric acid secretion inhibitors (potassium-competitive acid blockers, P-CABs).[7] The ability to readily synthesize a variety of sulfonamides from 1H-pyrrole-2-sulfonic acid makes it a valuable starting material for creating libraries of compounds for biological screening.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 1H-pyrrole-2-sulfonic acid is not widely available. However, based on its structure and the properties of related compounds like pyrrole and other sulfonic acids, the following precautions should be taken:
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Hazards: The compound is expected to be acidic and may cause skin and eye irritation or burns upon contact. Inhalation of dust may cause respiratory tract irritation.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly closed.
For detailed safety information, it is always recommended to consult the supplier's safety data sheet for the specific product being used. The safety data for pyrrole, a starting material, indicates that it is a flammable liquid and is toxic if swallowed or inhaled, and can cause serious eye damage.[8]
Conclusion
1H-Pyrrole-2-sulfonic acid is a functionalized heterocyclic compound with a unique set of chemical and physical properties. Its synthesis via the controlled sulfonation of pyrrole provides access to a versatile building block for organic synthesis, materials science, and medicinal chemistry. The interplay between the aromatic pyrrole ring and the electron-withdrawing sulfonic acid group governs its reactivity, offering opportunities for the creation of diverse and complex molecular architectures. As research into novel therapeutics and advanced materials continues, the utility of 1H-pyrrole-2-sulfonic acid and its derivatives is likely to expand, solidifying its role as a valuable tool for chemical innovation.
References
Sources
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- 2. rsc.org [rsc.org]
- 3. WO2016119505A1 - Pyrrole sulfonyl derivative, and preparation method and medical use thereof - Google Patents [patents.google.com]
- 4. 1H-pyrrole-2-sulphonic acid | C4H5NO3S | CID 3020184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. US20150307449A1 - Pyrrole sulfonamide derivative, preparation method for same, and medical application thereof - Google Patents [patents.google.com]
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